Ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
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Overview
Description
ETHYL 2,6-DIMETHYL-4-(4-PHENYLPIPERAZINO)NICOTINATE is a complex organic compound with the molecular formula C20H25N3O2. It is a derivative of nicotinic acid and contains a piperazine ring substituted with a phenyl group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2,6-DIMETHYL-4-(4-PHENYLPIPERAZINO)NICOTINATE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The phenyl group is introduced to the piperazine ring through substitution reactions involving phenyl halides and piperazine.
Esterification: The final step involves the esterification of the nicotinic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2,6-DIMETHYL-4-(4-PHENYLPIPERAZINO)NICOTINATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
ETHYL 2,6-DIMETHYL-4-(4-PHENYLPIPERAZINO)NICOTINATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2,6-DIMETHYL-4-(4-PHENYLPIPERAZINO)NICOTINATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenyl group play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates
- Indole derivatives
- 1,4-Dihydropyridine derivatives
Uniqueness
ETHYL 2,6-DIMETHYL-4-(4-PHENYLPIPERAZINO)NICOTINATE is unique due to its specific structural features, such as the combination of a piperazine ring with a phenyl group and a nicotinic acid ester
Properties
Molecular Formula |
C20H25N3O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C20H25N3O2/c1-4-25-20(24)19-16(3)21-15(2)14-18(19)23-12-10-22(11-13-23)17-8-6-5-7-9-17/h5-9,14H,4,10-13H2,1-3H3 |
InChI Key |
QFZWZXMMDOHCQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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